(4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
Description
(4-Chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride (hereafter referred to as the "target compound") is a halogen-substituted methanamine derivative with a benzylamine core. Its structure features a 4-chlorophenyl group and a 3-fluoro-4-(trifluoromethyl)phenyl group linked via a methanamine backbone, with a hydrochloride salt counterion. The compound is utilized in pharmaceutical research, particularly in the development of receptor-targeting agents, due to its unique electronic and steric properties imparted by the trifluoromethyl, fluoro, and chloro substituents .
Properties
IUPAC Name |
(4-chlorophenyl)-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF4N.ClH/c15-10-4-1-8(2-5-10)13(20)9-3-6-11(12(16)7-9)14(17,18)19;/h1-7,13H,20H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADQVNXYGTALD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)C(F)(F)F)F)N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 3-fluoro-4-(trifluoromethyl)aniline under specific conditions to form the intermediate product. This intermediate is then subjected to reductive amination to yield the final compound. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is monitored and controlled to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated aromatic rings, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic medium at elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride exhibit promising anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, modifications to the trifluoromethyl group have been linked to enhanced potency against certain tumors, suggesting a potential role in developing new anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. In particular, the inhibition of ADAMTS7, a member of the MMP family, has been highlighted as a therapeutic target for cardiovascular diseases. The unique substitution pattern on the phenyl rings contributes to its selectivity and potency against these enzymes .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride is crucial for optimizing its efficacy and reducing toxicity. Studies have demonstrated that variations in halogen substitutions significantly affect biological activity. For example, the presence of fluorine atoms enhances lipophilicity and membrane permeability, which are critical for drug absorption and distribution .
Case Study: Inhibition of CFTR
In a comprehensive study focused on cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, compounds structurally similar to (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride were synthesized and evaluated for their ability to enhance CFTR function in cellular assays. The results indicated that specific modifications could lead to significant improvements in CFTR activity, suggesting potential applications in treating cystic fibrosis .
Case Study: Cardiovascular Therapeutics
Another case study explored the effects of this compound on cardiovascular health by assessing its impact on ADAMTS7 inhibition. The findings revealed that certain derivatives could effectively lower the risk of coronary artery disease by modulating inflammatory responses and vascular remodeling processes .
Mechanism of Action
The mechanism by which (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s molecular formula is C₁₄H₁₁ClF₄N·HCl , with an approximate molecular weight of 340.9 g/mol . Its key structural features include:
- 4-Chlorophenyl group : Electron-withdrawing chloro substituent enhancing lipophilicity.
- 3-Fluoro-4-(trifluoromethyl)phenyl group : Fluorine and trifluoromethyl groups contributing to strong electron-withdrawing effects and metabolic stability.
Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Bioactivity
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and chloro (-Cl) groups in the target compound enhance binding to electron-deficient biological targets (e.g., G-protein-coupled receptors) compared to analogs like (4-Methoxyphenyl)(phenyl)methanamine hydrochloride, which contains an electron-donating methoxy (-OCH₃) group .
- Fluorine Substituent: The 3-fluoro group in the target compound improves metabolic stability and membrane permeability relative to non-fluorinated analogs like [4-(4-Chlorophenyl)phenyl]methylamine hydrochloride .
Pharmacokinetic and Toxicological Considerations
- Lipophilicity : The trifluoromethyl and chloro groups in the target compound increase logP (lipophilicity), favoring blood-brain barrier penetration compared to polar analogs like [4-(ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride .
- Toxicity: Limited toxicological data are available for the target compound.
Biological Activity
(4-Chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride, with the CAS number 2243521-76-6, is a synthetic organic compound notable for its potential biological activity. This compound features a complex structure characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClF₄N |
| Molecular Weight | 340.1 g/mol |
| CAS Number | 2243521-76-6 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 3-fluoro-4-(trifluoromethyl)aniline under specific conditions, followed by reductive amination to yield the final compound. Catalysts such as palladium on carbon (Pd/C) are often used in these reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of neurological and cancer research. It has been studied for its potential as a biochemical probe and therapeutic agent.
Interaction with Receptors
Research indicates that compounds similar to (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride can act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in cognitive processes and sensory gating.
Key Findings:
- It enhances responses to acetylcholine and nicotine, suggesting that it may improve cognitive function in models of cognitive impairment.
- Maximum modulation observed at concentrations around 10 µM, with EC50 values indicating effective potency in enhancing receptor activity .
Case Studies and Research Findings
-
Cognitive Enhancement Studies :
- A study demonstrated that compounds with similar structural motifs significantly improved cognitive performance in animal models, indicating potential applications in treating cognitive disorders .
- The modulation of α7 nAChRs was linked to improved sensory gating, which is often impaired in neuropsychiatric conditions.
-
Antitumor Activity :
- Preliminary investigations into the antitumor properties revealed that related compounds exhibited significant activity against various cancer cell lines, particularly those resistant to standard treatments .
- For instance, a related compound showed potent inhibition against c-KIT mutants associated with gastrointestinal stromal tumors, highlighting the therapeutic potential of this chemical class .
- Pharmacokinetic Profiles :
Table 1: Modulation Potency of Related Compounds
| Compound ID | EC50 (µM) | Maximum Modulation (%) |
|---|---|---|
| Compound 7a | 0.21 | 300 |
| Compound 7v | 0.18 | 1200 |
| Compound 7z | 0.15 | 450 |
Table 2: Antitumor Efficacy Against c-KIT Mutants
| Compound ID | Efficacy (%) | Target Mutant |
|---|---|---|
| CHMFL-KIT-64 | >80 | c-KIT T670I |
| CHMFL-KIT-64 | >75 | c-KIT D820G |
| CHMFL-KIT-64 | >70 | c-KIT Y823D |
Q & A
Q. What are the optimal synthetic routes for (4-chlorophenyl)[3-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride, and how can purity be validated?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or Buchwald-Hartwig coupling to introduce the trifluoromethyl and fluoro groups onto the aromatic rings. Key intermediates are then subjected to reductive amination to form the methanamine backbone. For purity validation, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) to confirm structural integrity. Quantify impurities using mass spectrometry (LC-MS) to ensure <1% residual solvents or byproducts .
Q. How do the fluorinated and chlorinated substituents influence the compound’s physicochemical properties?
Methodological Answer: The 3-fluoro-4-(trifluoromethyl)phenyl group enhances lipophilicity (logP ≈ 3.8) and metabolic stability due to fluorine’s electron-withdrawing effects, while the 4-chlorophenyl moiety contributes to π-π stacking interactions in target binding. Use shake-flask experiments to measure partition coefficients (logP) and differential scanning calorimetry (DSC) to assess thermal stability. Computational modeling (e.g., Density Functional Theory (DFT) ) can predict electronic effects of substituents on binding affinity .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s opioid-independent analgesic mechanisms be resolved?
Methodological Answer: Discrepancies may arise from off-target receptor interactions (e.g., serotonin or dopamine receptors). Perform radiolabeled ligand displacement assays (e.g., [³H]-naloxone for opioid receptors) to confirm/rule out opioid pathway involvement. Use knockout rodent models (e.g., μ-opioid receptor KO mice) in tail-flick or hot-plate tests. Combine with RNA-seq analysis of dorsal root ganglia to identify alternative pathways (e.g., TRPV1 modulation) .
Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS applications?
Methodological Answer: Modify the methanamine backbone with prodrug approaches (e.g., esterification) to increase lipophilicity. Assess BBB permeability using in vitro models (e.g., MDCK-MDR1 cell monolayers) and in situ perfusion in rodents. Quantify brain-to-plasma ratios via LC-MS/MS after systemic administration. Introduce polar groups (e.g., hydroxyl) via SAR studies to balance permeability and solubility .
Q. How does stereochemistry impact the compound’s biological activity, and how can enantiomers be separated?
Methodological Answer: Stereochemical variations (e.g., R vs. S configurations) can alter binding kinetics by 10-100x. Use chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) for enantiomer separation. Validate enantiopurity via circular dichroism (CD) . Compare activity in cell-based assays (e.g., cAMP inhibition for GPCR targets) to correlate stereochemistry with efficacy .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to address non-linear pharmacokinetics observed in preclinical models?
Methodological Answer: Non-linearity may stem from saturation of metabolic enzymes (e.g., CYP3A4). Conduct allometric scaling across species (mouse, rat, dog) and use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Perform Michaelis-Menten kinetics with liver microsomes to identify Km/Vmax values. Adjust dosing regimens using Bayesian adaptive trials in vivo .
Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s neurotoxicity profile?
Methodological Answer: For in vitro screening, use primary neuronal cultures (e.g., rat cortical neurons) to assess apoptosis (via Annexin V/PI staining ) and mitochondrial stress (via JC-1 dye ). In vivo, employ rotarod tests and open-field assays in rodents to detect motor deficits. Histopathological analysis of brain sections (e.g., H&E staining ) can identify neuronal damage .
Comparative & Mechanistic Studies
Q. How does this compound compare to structurally similar analogs in modulating serotonin receptors?
Methodological Answer: Perform competitive binding assays using 5-HT2A/2C transfected HEK293 cells and compare IC50 values. Use molecular docking (e.g., AutoDock Vina) to map interactions with key residues (e.g., Asp155 in 5-HT2A). Synthesize analogs with varying substituents (e.g., replacing Cl with Br) and analyze SAR trends in functional assays (e.g., calcium flux) .
Q. What experimental approaches validate the compound’s target engagement in complex biological matrices?
Methodological Answer: Use photoaffinity labeling with a biotinylated probe to isolate target proteins from tissue lysates. Confirm via Western blot or pull-down assays . For in vivo validation, apply chemical proteomics (e.g., activity-based protein profiling) in brain homogenates. Correlate findings with PET imaging using a radiolabeled tracer (e.g., [¹¹C]-labeled compound) .
Troubleshooting & Reproducibility
Q. How can batch-to-batch variability in synthesis be minimized for reproducible bioassays?
Methodological Answer: Standardize reaction conditions using flow chemistry for precise control of temperature and stoichiometry. Implement Quality by Design (QbD) principles to identify critical process parameters (e.g., catalyst loading). Characterize each batch with X-ray crystallography to confirm polymorph consistency and dynamic vapor sorption (DVS) to assess hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
